

An In-depth Technical Guide to N3-PEG3- Propanehydrazide: Properties, Solubility, and Applications

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Compound of Interest

Compound Name: *N3-PEG3-Propanehydrazide*

Cat. No.: *B8103634*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and key applications of **N3-PEG3-Propanehydrazide**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation.

Core Chemical Properties

N3-PEG3-Propanehydrazide is a versatile chemical tool featuring an azide (N3) group and a hydrazide moiety, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to different molecules. The PEG chain enhances the solubility and biocompatibility of the resulting conjugates.

Property	Data	Reference
Molecular Formula	C9H19N5O4	[1]
Molecular Weight	261.28 g/mol	[1]
Synonyms	Azido-PEG3-Hydrazide	
Physical State	To be determined (often a solid or oil)	
Storage Conditions	Short term (days to weeks) at 0-4°C, protected from light. Long term (months to years) at -20°C.	

Solubility Profile

The incorporation of a hydrophilic PEG3 spacer generally imparts good aqueous solubility to **N3-PEG3-Propanehydrazide** and its conjugates.[2] However, quantitative data in aqueous buffers is not readily available in the literature. The solubility in organic solvents is crucial for reaction setup.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	10 mM	[1]
Water	Expected to be high due to the PEG chain, but quantitative data is not specified.	[2]
Other Organic Solvents	Good solubility is expected in polar aprotic solvents like DMF.	

Key Applications and Experimental Considerations

N3-PEG3-Propanehydrazide is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

protein by the proteasome.^{[3][4]} The azide and hydrazide functionalities of **N3-PEG3-Propanehydrazide** allow for the covalent linkage of a target protein binder and an E3 ligase ligand.

Experimental Protocol: General Synthesis of a PROTAC using N3-PEG3-Propanehydrazide

The following is a generalized protocol for the synthesis of a PROTAC, illustrating the utility of the dual functionalities of **N3-PEG3-Propanehydrazide**. Specific reaction conditions will vary depending on the nature of the protein binder and the E3 ligase ligand.

Step 1: Conjugation to the E3 Ligase Ligand via the Hydrazide Group

- Reaction Setup: Dissolve the E3 ligase ligand containing a suitable electrophile (e.g., an aldehyde or ketone) in an appropriate solvent (e.g., DMSO or DMF).
- Addition of Linker: Add a molar equivalent of **N3-PEG3-Propanehydrazide** to the solution.
- Reaction Conditions: The reaction is typically carried out at room temperature for several hours to overnight. The formation of the hydrazone bond can be monitored by analytical techniques such as LC-MS.
- Purification: The resulting azide-functionalized E3 ligase ligand is purified using standard chromatographic techniques (e.g., HPLC).

Step 2: Conjugation to the Target Protein Binder via the Azide Group (Click Chemistry)

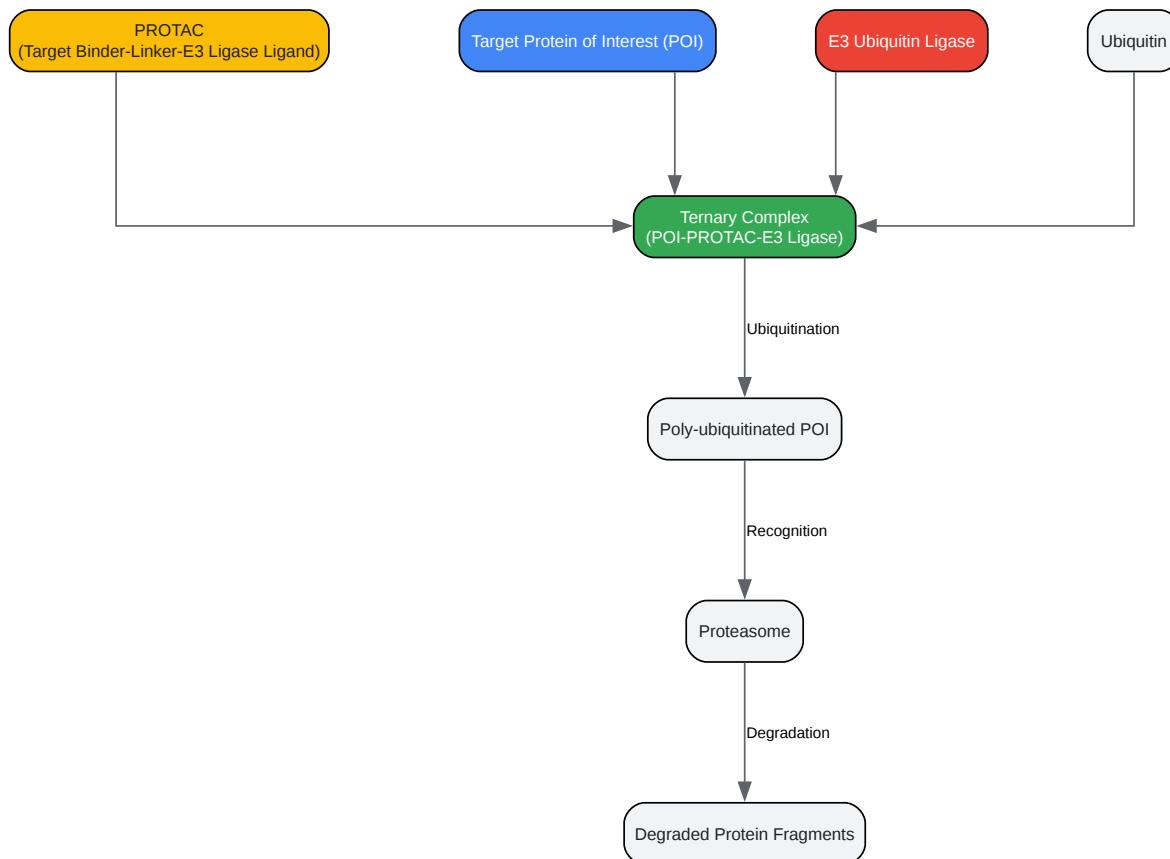
- Reaction Setup: Dissolve the purified azide-functionalized E3 ligase ligand and the target protein binder (functionalized with an alkyne group) in a suitable solvent mixture (e.g., a mixture of an organic solvent and water).
- Catalyst Addition: For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) is added.
- Reaction Conditions: The reaction is typically stirred at room temperature for several hours. Progress is monitored by LC-MS.

- Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired compound.

Visualizing the PROTAC Mechanism and Synthesis Workflow

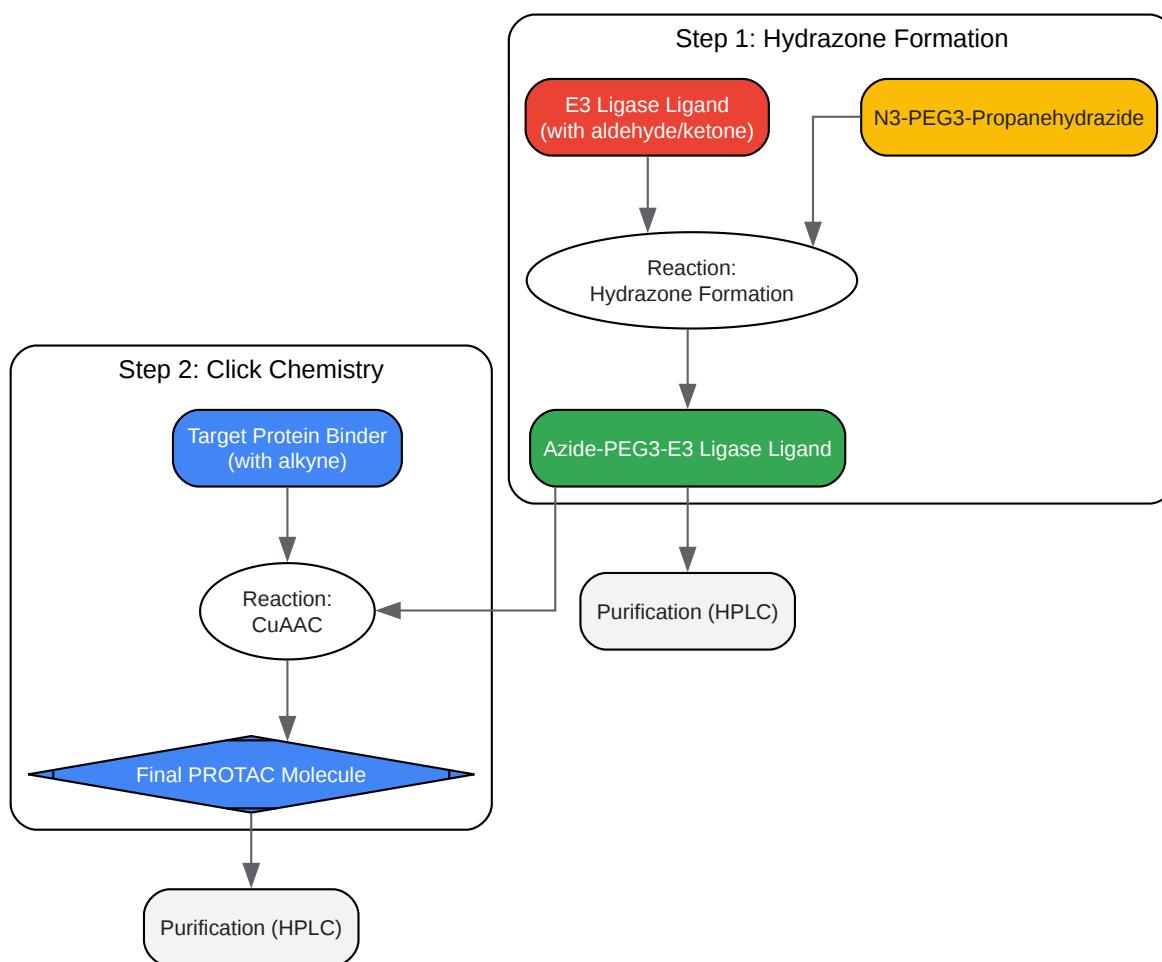
To better illustrate the utility of **N3-PEG3-Propanehydrazide**, the following diagrams depict the PROTAC-mediated protein degradation pathway and a general experimental workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

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PROTAC-mediated protein degradation pathway.

General PROTAC Synthesis Workflow

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A typical workflow for the synthesis of PROTACs.

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